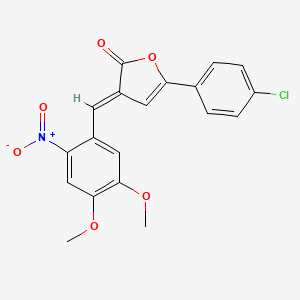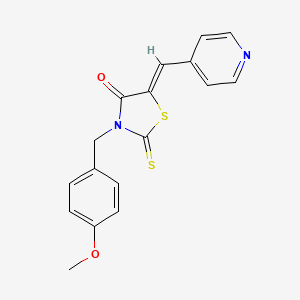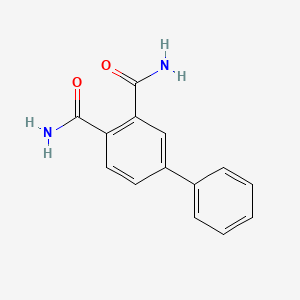
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone" involves intricate procedures that may include multiple steps of chemical reactions to introduce specific functional groups or to construct the furanone backbone. For instance, the synthesis of related furanone derivatives has been reported where methods involve the use of THF solution and characterized by various spectroscopic techniques such as FT-IR, UV-Vis, NMR, MS, and elemental analysis, indicating the complexity and specificity required in synthesizing such compounds (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The molecular structure of furanone derivatives, including the chlorophenyl and dimethoxy nitrobenzylidene groups, can be elucidated using X-ray diffraction among other techniques. Such studies reveal the orientation of phenyl rings, the planarity of the furanone ring, and other structural details essential for understanding the compound's chemical behavior and reactivity. One study detailed the crystal structure of a related compound, demonstrating the arrangement of phenyl rings and the furanone core, providing insights into the molecular geometry and electronic structure (S. Bott, Kaiyuan Yang, M. Richmond, 2003).
Chemical Reactions and Properties
Furanone derivatives exhibit a range of chemical reactivities, including participation in Michael addition-elimination reactions, which can lead to the formation of new compounds with varied functional groups. These reactions highlight the compounds' potential as intermediates in organic synthesis, enabling the construction of complex molecular architectures (Wang Zhao-yang, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity of Furanone Derivatives
Research has highlighted the synthesis of various 5-arylidene-2(5H)-furanone derivatives and evaluated their cytotoxicity against cancer cell lines. These derivatives, including those with halogen atoms or nitro groups, showed increased cytotoxicity, suggesting potential applications in cancer therapy (Seong-Cheol Bang et al., 2004).
Chemosensors for Metal Cations
Crown-containing arylimines derived from furanones have been studied for their luminescent and complexing properties, acting as chemosensors for alkali and alkali-earth metal ions. These findings indicate the potential of furanone derivatives in developing new fluorescent chemosensors (A. D. Dubonosov et al., 2008).
Antibacterial Bioactivity
Antifungal Activity
Furanone derivatives have been evaluated for their antifungal activity against yeasts and molds, including fluconazole-resistant strains. The 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones displayed broad-spectrum in vitro activity, indicating their potential as antifungal agents (V. Buchta et al., 2004).
Propiedades
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6/c1-25-17-8-12(15(21(23)24)10-18(17)26-2)7-13-9-16(27-19(13)22)11-3-5-14(20)6-4-11/h3-10H,1-2H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLCKFDDBNRBD-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4558767.png)
![methyl (6'-amino-5'-cyano-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazol]-3'-yl)acetate](/img/structure/B4558768.png)

![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
![7-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4558790.png)
![3-({[3-(sec-butoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4558797.png)
![ethyl 1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4558798.png)

![4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4558809.png)
![N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4558816.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4558849.png)
